molecular formula C9H8N6S B2683969 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-64-9

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B2683969
CAS No.: 338793-64-9
M. Wt: 232.27
InChI Key: MLLCVGWKBTVXGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be compared with other triazolopyrimidines, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLCVGWKBTVXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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